

Spectroscopic Data for 1,3-Diethynylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Diethynylbenzene

Cat. No.: B158350

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Introduction

1,3-Diethynylbenzene is a key building block in the synthesis of advanced materials, including polymers, dendrimers, and functional organic molecules. Its rigid structure and reactive ethynyl groups make it a versatile component in materials with unique electronic and optical properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and for monitoring its incorporation into larger molecular frameworks. This guide provides a comprehensive overview of the spectroscopic data for **1,3-diethynylbenzene**, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **1,3-diethynylbenzene**.

Infrared (IR) Spectroscopy

Instrument: Bruker Tensor 27 FT-IR Technique: Neat

| Wavenumber (cm ⁻¹) | Assignment | Intensity |
|--------------------------------|----------------------------------|---------------|
| ~3290 | ≡C-H stretch | Strong |
| ~3050 | Aromatic C-H stretch | Medium |
| ~2100 | C≡C stretch | Medium |
| ~1580, 1480, 1420 | Aromatic C=C stretch | Medium-Strong |
| ~880, 780 | Aromatic C-H bend (out-of-plane) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|---------------------|-------------|------------|
| ~7.65 | t, J = 1.6 Hz | 1H | H-2 |
| ~7.50 | dd, J = 7.7, 1.6 Hz | 2H | H-4, H-6 |
| ~7.35 | t, J = 7.7 Hz | 1H | H-5 |
| ~3.10 | s | 2H | ≡C-H |

¹³C NMR

| Chemical Shift (ppm) | Assignment |
|----------------------|------------|
| ~135.0 | C-4, C-6 |
| ~132.5 | C-2 |
| ~128.8 | C-5 |
| ~122.5 | C-1, C-3 |
| ~82.0 | C≡C-H |
| ~78.0 | C≡C-H |

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Ionization: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 126 | 100 | [M] ⁺ (Molecular Ion) |
| 125 | 50 | [M-H] ⁺ |
| 100 | 20 | [M-C ₂ H ₂] ⁺ |
| 76 | 30 | [C ₆ H ₄] ⁺ |
| 75 | 40 | [C ₆ H ₃] ⁺ |
| 50 | 15 | [C ₄ H ₂] ⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

- Sample Preparation: A small drop of neat **1,3-diethynylbenzene** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- **Instrument Setup:** A background spectrum of the clean, empty ATR crystal is recorded. The instrument is set to acquire data in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Acquisition:** The sample is brought into contact with the ATR crystal, and the spectrum is acquired by co-adding 16 scans to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is baseline corrected and the peak positions are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- **Sample Preparation:** Approximately 10-20 mg of **1,3-diethynylbenzene** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- **Instrument Setup:** The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl_3 . Shimming is performed to optimize the magnetic field homogeneity.
- **^1H NMR Data Acquisition:** A standard one-pulse ^1H NMR experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and the acquisition of 16 transients.
- **^{13}C NMR Data Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and the acquisition of 1024 transients.
- **Data Processing:** The free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

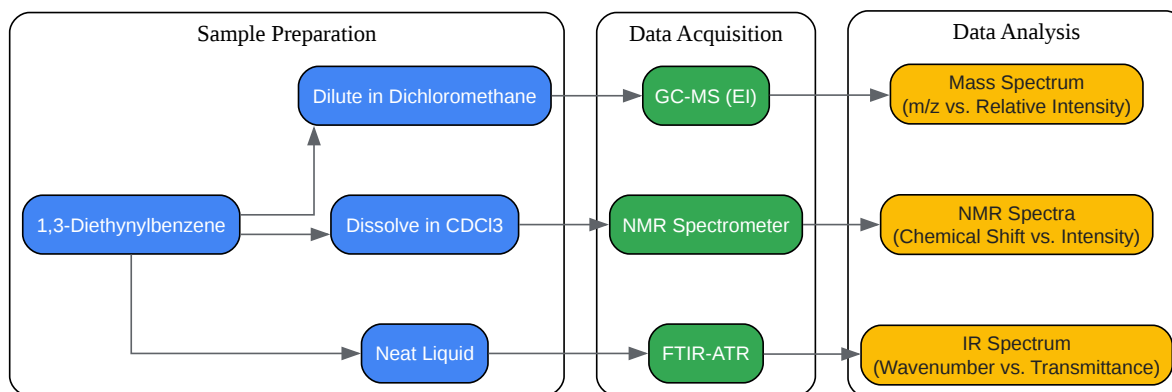
Mass Spectrometry (MS) Protocol (GC-MS with Electron Ionization)

- **Sample Preparation:** A dilute solution of **1,3-diethynylbenzene** is prepared in a volatile organic solvent such as dichloromethane.

- **Gas Chromatography (GC) Setup:** A GC equipped with a non-polar capillary column (e.g., DB-5ms) is used. The oven temperature program is set to ramp from an initial temperature of 50°C to a final temperature of 250°C to ensure separation of the analyte from any impurities.
- **Mass Spectrometry (MS) Setup:** The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer is set to scan a mass range of m/z 40-300.
- **Data Acquisition:** The sample is injected into the GC, and the mass spectrum of the eluting **1,3-diethynylbenzene** peak is recorded.
- **Data Analysis:** The mass spectrum corresponding to the GC peak of **1,3-diethynylbenzene** is analyzed to identify the molecular ion and major fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **1,3-diethynylbenzene**.

- To cite this document: BenchChem. [Spectroscopic Data for 1,3-Diethynylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158350#spectroscopic-data-for-1-3-diethynylbenzene]

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